1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

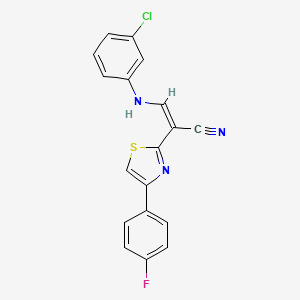

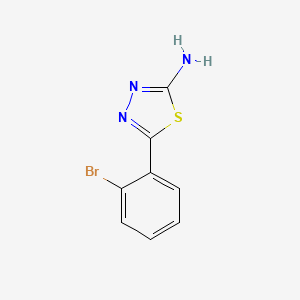

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea, also known as “MK-2206”, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. MK-2206 has been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival, proliferation, and metabolism.

Aplicaciones Científicas De Investigación

Synthesis of Polycyclic Meridianin Analogues

Research demonstrates the utility of related compounds in the synthesis of polycyclic meridianin analogues, which are important for their bioactive properties. For instance, compounds derived from methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, through reactions with various (thio)ureas, have yielded new families of meridianin analogues. These compounds represent significant advancements in the exploration of bioactive molecules, showcasing the chemical versatility of dimethylaminopyrimidinyl-methyl-phenylurea derivatives in synthesizing complex structures with potential biological activities (Časar et al., 2005).

Development of Pyrimidine-4(3H)-ones

Another study highlights the synthesis of CF3S(O)n-containing enaminones, leading to the production of 2,5-substituted 4(3H)-pyrimidones via cyclization reactions. This research underscores the relevance of such compounds in generating pyrimidine derivatives, which are crucial scaffolds in medicinal chemistry and drug development (Sokolenko et al., 2017).

Contributions to Supramolecular Chemistry

The dimerization behavior of ureidopyrimidones, closely related to the query compound, has been studied for its applications in supramolecular chemistry. These studies reveal that such compounds can form strong dimers via hydrogen bonding, offering insights into the design of molecular recognition systems and self-assembling materials (Beijer et al., 1998).

Heterocyclic Compound Synthesis

The versatility of dimethylaminopyrimidinyl-methyl-phenylurea derivatives extends to the formation of various heterocyclic compounds. For example, reactions with different nitrogen nucleophiles have led to the creation of new cytotoxic heterocyclic compounds, demonstrating the compound's utility in synthesizing pharmacologically relevant molecules (Mansour et al., 2020).

Propiedades

IUPAC Name |

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-20(2)13-6-7-16-12(19-13)9-17-14(21)18-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAWOKPTPHDWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)

![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2470382.png)

![N-isopropyl-N'-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2470384.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2470385.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2470393.png)

![Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470395.png)